molecular formula C12H22N2O2 B1412857 Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1438241-27-0

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B1412857
CAS No.: 1438241-27-0
M. Wt: 226.32 g/mol
InChI Key: TUBKTTUXJKGATN-UHFFFAOYSA-N
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Description

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS 1251021-47-2) is a high-value, cis-fused bicyclic proline derivative serving as a critical chiral building block in medicinal chemistry and drug discovery. Its primary research application is in the design and synthesis of peptidomimetic inhibitors, most notably for viral proteases. This scaffold is a key structural component in the development of SARS-CoV-2 3CL protease inhibitors, where it functions as a superior P2 moiety, mimicking dimethylcyclopropylproline to enhance binding affinity and antiviral potency . The compound's rigid bicyclic [3.3.0] octahydrocyclopenta[b]pyrrole core presents the 3a-amino group and the Boc-protected nitrogen in a defined three-dimensional orientation, enabling precise interactions with enzyme active sites. Beyond antiviral research, this versatile scaffold is extensively investigated as a nonretinoid antagonist of Retinol-Binding Protein 4 (RBP4) for treating ocular disorders like dry Age-related Macular Degeneration (AMD) and Stargardt disease . In this context, derivatives of this core structure demonstrate excellent RBP4 binding affinity and favorable drug-like properties, including significantly improved metabolic stability in liver microsome assays compared to earlier lead compounds . The Boc-protecting group ensures stability during synthesis and is readily deprotected to access the secondary amine for further functionalization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKTTUXJKGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125175
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438241-27-0
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Octahydrocyclopentapyrrole Derivatives

One common approach involves starting from octahydrocyclopentapyrrole derivatives that are functionalized with amino and ester groups, followed by cyclization:

Step Description Conditions References
1 Preparation of octahydrocyclopentapyrrole precursor Hydrogenation or ring closure of suitable precursors Patent US20100324304A1,
2 Protection/deprotection of amino groups Acidic or basic conditions Patent WO2012063252A2
3 Esterification to introduce tert-butyl ester Reaction of acid with tert-butyl alcohol derivatives using coupling agents or acid catalysis Patent WO2012063252A2,

This method emphasizes the use of hydrogenation to reduce precursor compounds and subsequent esterification steps.

Enzymatic Hydrolysis and Ring Closure

Another approach involves enzymatic methods:

  • Starting from hydantoin derivatives, enzymatic hydrolysis yields optically pure amino acids.
  • These amino acids undergo ring closure via hydrogenation or cyclization to form the core structure.
  • Esterification with tert-butyl groups is then performed on the acid form.

This pathway ensures stereochemical control and high purity, as described in patent documents and research articles.

Continuous Flow Synthesis

Recent advances utilize microreactor technology for streamlined synthesis:

The process involves mixing precursors in a microreactor, allowing hydrolysis, cyclization, and esterification to occur in a single continuous operation.

Key Reaction Conditions and Parameters

Reaction Step Typical Conditions Reagents Notes
Hydrogenation 40°C, 25–28 bar H₂ Pd/C catalyst Used for ring reduction and deprotection
Esterification Acid catalysis or coupling agents Tert-butyl alcohol derivatives Ensures selective ester formation
Cyclization Low temperature, -20°C to 0°C Base or acid catalysts Promotes ring closure with stereocontrol
Enzymatic hydrolysis 20–30°C, pH 7–8 Specific hydrolases Yields optically pure amino acids

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Advantages Limitations References
Cyclization of hydantoin derivatives Hydantoin derivatives Ring closure, esterification High stereochemical purity Multi-step, time-consuming ,,
Enzymatic hydrolysis Hydantoin or amino acid precursors Enzymatic hydrolysis, hydrogenation Stereoselectivity, high purity Enzymes may be costly ,
Continuous flow synthesis tert-Butyl acetoacetate + amines Microreactor hydrolysis and cyclization Single-step, scalable, efficient Requires specialized equipment

Research Findings and Innovations

  • The use of microreactor technology has significantly optimized the synthesis, enabling in situ hydrolysis of tert-butyl esters and direct formation of the target compound in a continuous process, reducing purification steps and increasing yields.
  • Enzymatic methods provide high stereochemical fidelity, crucial for pharmaceutical applications, and are compatible with green chemistry principles.
  • Patent literature indicates that the combination of hydrogenation, esterification, and cyclization under controlled conditions yields high-purity products suitable for medicinal chemistry.

Notes on Synthesis Optimization

  • Stereochemistry is critical; methods employing enzymatic hydrolysis or chiral catalysts are preferred for enantiomeric purity.
  • Reaction conditions such as temperature, pH, and catalysts are optimized to prevent side reactions and maximize yield.
  • Scale-up is facilitated by continuous flow methods, which are increasingly adopted in pharmaceutical manufacturing.

Chemical Reactions Analysis

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has garnered attention for its potential role in drug development due to its structural similarity to known bioactive compounds. Its unique stereochemistry may confer specific biological activities that can be exploited in therapeutic contexts:

  • Neuropharmacology : The compound's structure resembles neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
  • Antidepressant Activity : Initial studies indicate that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in mood disorder therapies .

Chemical Biology

The compound is also being investigated for its interactions with biological systems:

  • Receptor Binding Studies : Research is being conducted to explore how this compound interacts with various receptors, which could elucidate its mechanism of action and inform future drug design strategies.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity is critical for optimizing its pharmacological properties .

Case Study 1: Neuroactive Compound Development

A study focusing on the neuroactive properties of related compounds highlighted the importance of structural features in determining efficacy. This compound was identified as a promising lead compound due to its favorable binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Study 2: Antidepressant Effects

In a preclinical trial, derivatives of this compound demonstrated significant antidepressant-like effects in rodent models. The results suggest that modifications to the tert-butyl group enhance bioavailability and receptor selectivity, paving the way for the development of new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

Compound: Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate (CAS: 2225144-67-0)

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.4 g/mol .
  • Higher molecular weight may reduce solubility but improve metabolic stability in vivo .

Functional Group Variations

Compound : Tert-butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1419101-37-3)

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol .
  • The hydroxyl group enables hydrogen bonding, which may improve solubility but limit blood-brain barrier penetration .

Compound : Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: N/A)

  • Molecular Formula : C₁₃H₂₃BrN₂O₂
  • Molecular Weight : 319.2 g/mol .
  • Key Differences :
    • The bromomethyl substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core structure.
    • Increased steric bulk may hinder binding to flat protein surfaces .

Salt and Stereochemical Variants

Compound: Tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride (CAS: 2613300-20-0)

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.81 g/mol .
  • Key Differences: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. The aminomethyl side chain introduces an additional basic site, altering pharmacokinetic properties .

Compound : (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS: N/A)

  • Molecular Formula: C₁₄H₂₃NO₇ (including oxalate counterion)
  • Key Differences :
    • The oxalate salt stabilizes the compound for long-term storage.
    • The cyclopenta[c]pyrrole isomer exhibits distinct stereoelectronic effects compared to the [b]-fused system .

Comparative Analysis of Physicochemical Properties

Property Target Compound Cyclohepta Analog Hydroxy Derivative Brominated Derivative
Molecular Weight (g/mol) 226.32 254.4 227.3 319.2
Functional Group Amino Amino Hydroxyl Bromomethyl
Solubility Low (non-polar solvents) Moderate High (polar solvents) Low
Reactivity Nucleophilic amine Similar Hydrogen-bond donor Electrophilic site

Biological Activity

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl 3a-aminooctahydrocyclopenta[b]pyrrole-1-carboxylate
  • Purity : Typically available at 95% purity

The compound features a tert-butyl group and an aminomethyl substituent, contributing to its unique chemical reactivity and biological activity potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. These synthetic routes are crucial for obtaining high-purity forms of the compound suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including compounds structurally related to this compound. For instance, a series of fused pyrroles demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play in this compound .

  • Case Study : In vitro assays have shown that certain pyrrole derivatives exhibit antiproliferative activity and can induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, as evidenced by caspase activity assays .

Antioxidant Activity

Pyrrole compounds are also known for their antioxidant properties. The ability to scavenge free radicals has been linked to the presence of the pyrrole ring system, which can stabilize radical species through resonance structures .

  • Research Findings : Compounds with similar structures have been evaluated for their antioxidant capabilities using DPPH assays, revealing promising results that support further investigation into their therapeutic potential .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds related to this compound:

Compound NameIUPAC NameKey Features
Rac-tert-butyl (3aR,6aS)-3a-aminooctahydrocyclopenta[c]pyrrole-2-carboxylatetert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateSimilar bicyclic structure but differs in stereochemistry
1-Amino-2-methyl-5-(tert-butyl)cyclohexanecarboxylic acid1-amino-2-methyl-cyclohexanecarboxylic acidUsed in peptide synthesis; features a cyclohexane backbone
4-Aminobutyric acid4-aminobutanoic acidActs as a neurotransmitter; relevant for neuroactive studies

These compounds share structural similarities with this compound and highlight the diversity within the pyrrole class regarding biological activity.

Q & A

Q. Q. How can metabolic stability be improved for in vivo studies?

  • Strategies :
  • Replace labile esters (e.g., methyl) with trifluoroethyl groups to reduce esterase cleavage .
  • Introduce deuterium at α-positions to slow CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Reactant of Route 2
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate

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